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Compound of Interest

Compound Name: IYPTNGYTR acetate

Cat. No.: B8180533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The IYPTNGYTR acetate peptide is a nonapeptide with the sequence Ile-Tyr-Pro-Thr-Asn-Gly-

Tyr-Thr-Arg. It has garnered significant attention in the field of biopharmaceutical analysis and

development, primarily for its role as a signature peptide and a critical quality attribute in the

monitoring of the therapeutic monoclonal antibody, Trastuzumab (Herceptin®). This technical

guide provides an in-depth overview of the chemical properties of IYPTNGYTR acetate,

including its synthesis, purification, characterization, and its relevance in the context of

Trastuzumab's mechanism of action and metabolism.

Chemical Properties and Stability
A comprehensive understanding of the chemical properties of IYPTNGYTR acetate is

fundamental for its application as a reference standard and for interpreting analytical data

related to Trastuzumab.

Physicochemical Characteristics
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Property Value

Sequence Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg

Molecular Formula C49H73N13O15

Molecular Weight 1084.18 g/mol [1]

CAS Number 1431957-72-0[1]

Form Acetate salt

Appearance White to off-white lyophilized powder

Solubility
The solubility of IYPTNGYTR acetate is influenced by its amino acid composition and the

presence of the acetate counter-ion. General solubility guidelines are as follows:

Water: Soluble.

Dilute Acetic Acid (10%-30%): Can be used if solubility in water is limited.

Dimethyl Sulfoxide (DMSO): A small amount can be used to aid dissolution for very

hydrophobic peptides, followed by dilution with an aqueous buffer.

For optimal solubility, it is recommended to first attempt dissolution in sterile water. If the

peptide is basic (as IYPTNGYTR is, due to the Arginine residue), a small amount of dilute

acetic acid can be added to aid solubilization. Conversely, for acidic peptides, a dilute basic

solution like ammonium hydroxide can be used.

Stability and Storage
Proper storage is crucial to maintain the integrity of the IYPTNGYTR acetate peptide,

particularly due to its susceptibility to deamidation.
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Condition Stability

Lyophilized Powder (-20°C) Up to 2 years

In DMSO (4°C) Up to 2 weeks

In DMSO (-80°C) Up to 6 months

Aqueous Solution (-80°C) 6 months

Aqueous Solution (-20°C) 1 month

It is strongly recommended to store the peptide in its lyophilized form at -20°C or -80°C. For

use, allow the vial to warm to room temperature before opening to prevent condensation.

Solutions should be prepared fresh, and for longer-term storage in solution, it is advisable to

aliquot to avoid repeated freeze-thaw cycles.

Deamidation
A critical chemical property of the IYPTNGYTR peptide is the deamidation of the asparagine

(Asn) residue. This non-enzymatic post-translational modification is highly dependent on pH,

temperature, and the surrounding amino acid sequence. The asparagine in the IYPTNGYTR

sequence is particularly prone to deamidation, making it a "hot spot" for modification in

Trastuzumab.

Deamidation of asparagine proceeds through a five-membered succinimide (Asu) intermediate,

which can then hydrolyze to form either aspartic acid (Asp) or isoaspartic acid (isoAsp). This

modification introduces a negative charge and can alter the peptide's structure and function.

The rate of deamidation increases significantly at neutral to basic pH (pH ≥ 7.5).

Experimental Protocols
The following sections outline the general methodologies for the synthesis, purification, and

characterization of the IYPTNGYTR acetate peptide.

Solid-Phase Peptide Synthesis (SPPS)
Principle: SPPS allows for the stepwise addition of amino acids to a growing peptide chain that

is covalently attached to an insoluble resin support. This method simplifies the purification
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process as excess reagents and by-products can be removed by simple filtration and washing.

The most common strategy is the Fmoc/tBu approach.

Detailed Methodology:

Resin Selection and Swelling: A Rink Amide resin is typically used to obtain a C-terminal

amide. The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF), for

at least one hour.

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is

removed using a 20% solution of piperidine in DMF. This step is typically performed twice to

ensure complete deprotection. The resin is then washed thoroughly with DMF.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling

reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-

diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, and the

coupling reaction is allowed to proceed for a specified time.

Washing: After coupling, the resin is washed extensively with DMF to remove excess

reagents and by-products.

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino

acid in the IYPTNGYTR sequence.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed simultaneously. This is typically

achieved by treating the resin with a cleavage cocktail, most commonly containing

trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to

prevent side reactions.

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether,

collected by centrifugation, and then lyophilized to obtain a crude powder.
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Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary

phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of

increasing organic solvent concentration.

Detailed Methodology:

Column: A C18 reversed-phase column is commonly used for peptide purification.

Mobile Phases:

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from a low concentration of Mobile Phase B (e.g., 5%) to a higher

concentration (e.g., 60%) over a defined period (e.g., 30-60 minutes) is typically employed to

elute the peptide.

Detection: The elution of the peptide is monitored by UV absorbance at 214 nm and 280 nm.

Fraction Collection: Fractions corresponding to the major peak are collected.

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified

IYPTNGYTR acetate peptide.

Characterization by Mass Spectrometry
Principle: Mass spectrometry is used to confirm the identity and purity of the synthesized

peptide by measuring its mass-to-charge ratio (m/z).

Detailed Methodology:
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Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent,

often a mixture of water and acetonitrile with a small amount of formic acid.

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization

(MALDI) mass spectrometry is used.

Analysis: The mass spectrum will show a peak corresponding to the calculated molecular

weight of the IYPTNGYTR peptide. The isotopic distribution of the peak should match the

theoretical distribution for its elemental composition. High-resolution mass spectrometry can

be used to confirm the elemental composition with high accuracy.

Biological Context and Signaling
The primary significance of the IYPTNGYTR peptide lies in its role as a surrogate for

monitoring the in vivo behavior of Trastuzumab. It is not known to have intrinsic biological

activity or to directly interact with signaling pathways.

IYPTNGYTR as a Biomarker for Trastuzumab
Metabolism
Trastuzumab is a monoclonal antibody that targets the HER2 (Human Epidermal Growth

Factor Receptor 2) receptor, which is overexpressed in some forms of breast cancer. The

IYPTNGYTR sequence is located in the complementarity-determining region (CDR) of

Trastuzumab. In vivo, the asparagine residue in this peptide is susceptible to deamidation.

The presence and quantification of the native IYPTNGYTR peptide and its deamidated forms

(IYPTDGYTR and IYPTisoDGYTR) in plasma samples from patients treated with Trastuzumab

provide valuable information about the drug's stability and metabolism. Liquid chromatography-

tandem mass spectrometry (LC-MS/MS) assays are commonly used to quantify these peptides

after tryptic digestion of plasma samples.

Trastuzumab and HER2 Signaling
While IYPTNGYTR itself does not directly signal, its parent molecule, Trastuzumab, exerts its

therapeutic effect by modulating HER2 signaling pathways. Understanding these pathways

provides the essential context for the importance of monitoring Trastuzumab's integrity via its

signature peptides.
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Trastuzumab binding to the extracellular domain of HER2 can:

Inhibit HER2-mediated signaling: By blocking the dimerization of HER2 with other HER

family members, Trastuzumab can inhibit downstream signaling pathways, including the

PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.

Induce Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of

Trastuzumab can be recognized by immune cells (e.g., natural killer cells), leading to the

targeted killing of HER2-positive cancer cells.

Promote HER2 internalization and degradation: Trastuzumab binding can lead to the

downregulation of HER2 from the cell surface.

The deamidation of the IYPTNGYTR peptide within the CDR of Trastuzumab can potentially

alter the antibody's binding affinity for HER2 and its overall therapeutic efficacy. Therefore,

monitoring this modification is a critical aspect of Trastuzumab's quality control and

pharmacokinetic studies.
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Caption: Deamidation pathway of the IYPTNGYTR peptide.

SPPS Workflow for IYPTNGYTR Synthesis
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of IYPTNGYTR.
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Role of IYPTNGYTR in Trastuzumab Monitoring
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Caption: Workflow for monitoring Trastuzumab metabolism using IYPTNGYTR.
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Conclusion
The IYPTNGYTR acetate peptide is a crucial tool for the analytical characterization and

pharmacokinetic assessment of Trastuzumab. Its chemical properties, particularly its propensity

for deamidation, are of paramount importance in understanding the stability and in vivo fate of

this widely used therapeutic antibody. The experimental protocols for its synthesis, purification,

and analysis are well-established, enabling its use as a reliable reference standard. While the

peptide itself is not known to possess direct biological activity, its formation as a deamidation

product of Trastuzumab provides critical insights into the antibody's structure-function

relationship and its interaction with the HER2 signaling pathway. This technical guide serves as

a comprehensive resource for researchers and professionals working with IYPTNGYTR and

Trastuzumab, facilitating a deeper understanding of their chemical and biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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